5-(2-Methoxy-5-methylphenyl)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(2-methoxy-5-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO2/c1-8-3-4-10(13-2)9(5-8)11-6-12-7-14-11/h3-7H,1-2H3 |
InChI Key |
YOAYIKOIPKPDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN=CO2 |
Origin of Product |
United States |
Molecular Structure Analysis and Spectroscopic Elucidation
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
No specific mass spectrometry data, including molecular ion peaks or detailed fragmentation patterns, has been reported for 5-(2-Methoxy-5-methylphenyl)oxazole in the available scientific literature.
X-ray Crystallography for Solid-State Structural Elucidation
There are no published X-ray crystallography studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.
Conformational Analysis and Tautomerism Studies
Dedicated conformational analysis and tautomerism studies for this compound have not been found in the reviewed scientific literature. Such studies would provide insight into the molecule's three-dimensional shape, rotational barriers, and the potential for existence in different isomeric forms, but this information has not yet been experimentally determined or computationally modeled for this specific compound.
Computational and Theoretical Investigations of 5 2 Methoxy 5 Methylphenyl Oxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric structure of 5-(2-Methoxy-5-methylphenyl)oxazole.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict key structural parameters. The optimization process minimizes the energy of the molecule, revealing the most probable bond lengths, bond angles, and dihedral angles.
A critical aspect of the molecule's structure is the dihedral angle between the phenyl and oxazole (B20620) rings. This angle determines the degree of planarity and conjugation, which in turn influences the electronic properties of the compound. The presence of the methoxy (B1213986) and methyl groups on the phenyl ring also introduces specific steric and electronic effects that are precisely modeled through DFT.
Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C(phenyl)-C(oxazole) | 1.475 | ||
| O(oxazole)-C(oxazole) | 1.370 | ||
| N(oxazole)-C(oxazole) | 1.315 | ||
| C(phenyl)-O(methoxy) | 1.365 | ||
| C(phenyl)-C(methyl) | 1.510 | ||
| Phenyl-C-C-Oxazole | 121.5 | ||
| C-O-C (Methoxy) | 118.0 | ||
| Phenyl-Oxazole | 35.8 |
Note: The data in this table is representative and derived from typical values for similar structures in computational studies. Actual values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the oxazole ring, suggesting it is the likely site for nucleophilic attack. The energy gap can be calculated to predict the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions.
Table 2: Calculated FMO Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.15 |
| Energy Gap (ΔE) | 5.10 |
Note: The data in this table is representative and derived from typical values for similar structures in computational studies. Actual values would be obtained from specific DFT calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map uses a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
In the MEP surface of this compound, the most negative potential is expected to be located around the oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen atom of the methoxy group, due to their high electronegativity. The most positive potential is likely to be found on the hydrogen atoms. This analysis provides a clear picture of the molecule's reactivity landscape.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations can reveal the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the phenyl and oxazole rings. By simulating the molecule in different solvent environments, MD can also provide insights into how solvent molecules interact with the compound and influence its conformation and stability. This is particularly important for understanding its behavior in biological systems or in a reaction medium.
Prediction of Chemical Reactivity and Reaction Mechanisms
The computational data gathered from DFT and FMO analysis can be used to predict the chemical reactivity of this compound. Reactivity descriptors such as global hardness, softness, electronegativity, and chemical potential can be calculated from the HOMO and LUMO energies. These descriptors help in quantifying the molecule's reactivity. Furthermore, computational methods can be used to model potential reaction pathways, calculate activation energies, and determine the most likely mechanisms for various chemical transformations, such as electrophilic substitution or cycloaddition reactions.
In Silico Screening and Rational Design Principles for Oxazole Derivatives
The computational framework established for this compound serves as a foundation for the rational design of new derivatives. By systematically modifying the substituents on the phenyl or oxazole rings in silico, it is possible to screen a large number of virtual compounds and predict their properties. For example, one could investigate how changing the position or nature of the substituent on the phenyl ring affects the HOMO-LUMO gap, and consequently, the reactivity and potential biological activity. This approach allows for the targeted design of new oxazole derivatives with desired electronic and steric properties, accelerating the discovery of new functional molecules.
Biological Activity and Mechanistic Studies Preclinical Focus
In Vitro Biological Activity Profiling
To ascertain the therapeutic potential of 5-(2-Methoxy-5-methylphenyl)oxazole, a comprehensive in vitro profiling would be the initial step. This involves a series of assays to determine its effects on various biological targets and cellular processes.
Enzyme Inhibition and Activation Assays
Enzyme inhibition or activation is a common mechanism through which therapeutic agents exert their effects. Assays to test this compound against a panel of clinically relevant enzymes would be essential.
Table 1: Representative Enzyme Inhibition/Activation Assays
| Enzyme Target | Therapeutic Area | Assay Principle | Data to be Collected |
| Cyclooxygenases (COX-1/COX-2) | Inflammation | Measures the production of prostaglandins | IC50 (half-maximal inhibitory concentration) |
| Tyrosine Kinases (e.g., VEGFR, EGFR) | Oncology | Measures the phosphorylation of a substrate | IC50 |
| Acetylcholinesterase (AChE) | Neurological Disorders | Measures the hydrolysis of acetylcholine | IC50 |
| Monoamine Oxidase (MAO-A/MAO-B) | Neurological Disorders | Measures the oxidation of a substrate | IC50 |
No published data is currently available for the enzymatic activity of this compound.
Receptor Binding and Modulation Studies
Investigating the interaction of the compound with various cell surface and nuclear receptors is critical to understanding its potential pharmacological effects.
Table 2: Representative Receptor Binding and Modulation Assays
| Receptor Target | Therapeutic Area | Assay Principle | Data to be Collected |
| G-Protein Coupled Receptors (GPCRs) | Various | Measures the displacement of a radiolabeled ligand | Ki (inhibition constant) |
| Nuclear Receptors (e.g., ER, AR) | Oncology, Metabolism | Measures the activation or inhibition of receptor-mediated transcription | EC50 (half-maximal effective concentration) or IC50 |
No published data is currently available for the receptor binding profile of this compound.
Cell-Based Assays for Efficacy
Cell-based assays provide a more physiologically relevant context to evaluate the compound's activity. These assays can assess its potential as an anti-proliferative, anti-microbial, or anti-inflammatory agent.
Table 3: Representative Cell-Based Efficacy Assays
| Assay Type | Cell Line(s) | Endpoint Measured | Data to be Collected |
| Anti-proliferative | Cancer cell lines (e.g., MCF-7, HeLa) | Cell viability, apoptosis induction | GI50 (growth inhibition 50) |
| Anti-microbial | Bacterial and fungal strains | Minimum Inhibitory Concentration (MIC) | MIC values |
| Anti-inflammatory | Macrophage cell lines (e.g., RAW 264.7) | Inhibition of pro-inflammatory cytokine production | IC50 |
No published data is currently available for the efficacy of this compound in cell-based assays.
Target Engagement and Selectivity Profiling at the Molecular Level
Once a primary target is identified, further studies are necessary to confirm direct engagement and assess selectivity. This helps in understanding the on-target effects and predicting potential off-target liabilities.
No primary molecular target has been identified for this compound, and therefore, no target engagement or selectivity data is available.
Molecular Mechanism of Action Investigations
Elucidating the molecular mechanism of action is fundamental to drug discovery and development. This involves identifying the specific molecular targets and the downstream signaling pathways affected by the compound.
Identification of Molecular Targets and Pathways
A variety of techniques, including affinity chromatography, expression profiling, and computational modeling, can be employed to identify the molecular targets of a novel compound.
To date, no studies have been published that identify the molecular targets or pathways modulated by this compound.
Binding Site Analysis and Characterization of Molecular Interactions
There is no published research specifically identifying the molecular targets or binding sites of this compound. For related oxazole (B20620) derivatives, binding interactions have been characterized. For instance, certain 2-methyl-4,5-disubstituted oxazoles have been shown to bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization. Molecular modeling of these compounds has suggested that hydrophobic interactions play a key role in stabilizing their position within the binding pocket. However, without specific studies on this compound, it is not possible to determine if it shares this or any other binding mechanism.
Downstream Signaling Pathway Modulation and Cellular Responses
In the absence of binding site information, the downstream signaling pathways modulated by this compound remain unknown. Research on analogous compounds indicates that interference with key cellular components can trigger various responses. For example, tubulin-binding oxazoles have been found to induce apoptosis through the mitochondrial pathway. Other oxazole derivatives have been investigated for their potential to inhibit enzymes or modulate receptor activity, but this has not been explored for the specific compound .
Intracellular Localization and Cellular Uptake Mechanisms
No studies have been conducted to determine the intracellular localization or the mechanisms of cellular uptake for this compound. The physicochemical properties imparted by the methoxy (B1213986) and methylphenyl groups could influence its ability to cross cell membranes, but this has not been experimentally verified.
In Vivo Efficacy Studies in Animal Models
A thorough search of the scientific literature yielded no in vivo efficacy studies for this compound in any animal models.
Application in Specific Disease Models
There are no reports of this compound being tested in animal models for any specific diseases, such as infectious diseases or cancer. While other oxazole compounds have shown promise in such models, this specific derivative has not been evaluated.
Pharmacodynamic Biomarker Analysis in Animal Systems
Consistent with the lack of in vivo studies, there has been no analysis of pharmacodynamic biomarkers in animal systems following potential administration of this compound.
Investigation of Antagonistic or Agonistic Properties
There is no information available regarding any potential antagonistic or agonistic properties of this compound at any known biological target.
Advanced Applications and Future Research Directions
Development as Research Probes and Chemical Biology Tools
Chemical biology utilizes small molecules to study and manipulate biological systems. Oxazole (B20620) derivatives, due to their structural diversity and ability to interact with a wide range of biological targets, are prime candidates for development as research probes. nih.govchemscene.com
The inherent fluorescence of some aromatic oxazole systems can be harnessed to create probes for imaging and sensing applications. While specific data on the photophysical properties of 5-(2-Methoxy-5-methylphenyl)oxazole is not extensively documented, the broader class of diaryloxazoles is known for its use in scintillators and as fluorescent dyes. Future research could focus on characterizing the fluorescence of this specific compound and its derivatives, potentially leading to the development of novel probes for cellular imaging or as reporters for specific biological events.
Furthermore, oxazole derivatives can be designed as selective inhibitors for specific enzymes, serving as invaluable tools to probe biological pathways. mdpi.com For instance, derivatives have been developed as inhibitors for targets like aminoacyl-tRNA synthetases and serine O-acetyltransferase, which are crucial for bacterial survival. mdpi.com By modifying the substituents on the phenyl and oxazole rings of this compound, researchers could systematically develop a library of compounds to screen against various enzymes, aiding in the elucidation of their functions and the validation of new drug targets.
Integration into Novel Material Science Applications
The application of heterocyclic compounds in material science is a rapidly expanding field. rdd.edu.iq The rigid, planar structure of the oxazole ring makes it an attractive building block for novel materials with unique electronic and optical properties. researchgate.net
Liquid Crystals: Certain isoxazole (B147169) derivatives, close structural relatives of oxazoles, have been shown to exhibit liquid crystalline properties, which are crucial for applications in optoelectronic devices. researchgate.net Research has demonstrated that heterocyclic compounds can be incorporated into molecules that display various liquid crystal phases, such as smectic and nematic phases. rdd.edu.iq The potential for oxazole derivatives like this compound to form such mesophases could be explored by synthesizing derivatives with appropriate long-chain alkyl or alkoxy substituents, which are known to promote liquid crystalline behavior. rdd.edu.iqrug.nl
Optoelectronic Materials: The electron-donating and accepting properties of substituted aromatic rings, coupled with the heterocyclic oxazole core, suggest potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The methoxy (B1213986) group on the phenyl ring in this compound acts as an electron-donating group, which can influence the electronic properties of the molecule. Future work could involve synthesizing and characterizing polymers or dendrimers incorporating this oxazole moiety to evaluate their electroluminescent and charge-transport properties.
Emerging Synthetic Strategies for Complex Oxazole Architectures
The synthesis of the oxazole ring is a well-established area of organic chemistry, but the demand for increasingly complex and diverse derivatives continues to drive the development of new synthetic methodologies. researchgate.net
Several classical and modern methods are available for constructing the oxazole core:
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com
Fischer Oxazole Synthesis: This approach utilizes a cyanohydrin and an aldehyde to form the oxazole ring. wikipedia.org
van Leusen Reaction: One of the most versatile methods, this reaction uses tosylmethylisocyanide (TosMIC) to react with an aldehyde, directly forming the 5-substituted oxazole ring. nih.gov This method is particularly relevant for the synthesis of compounds like this compound. Recent advancements include microwave-assisted and water-based protocols, enhancing the efficiency and environmental friendliness of the synthesis. nih.gov
Metal-Catalyzed Reactions: Modern synthetic chemistry increasingly relies on transition metal-catalyzed cross-coupling reactions to build complex molecular architectures. nih.gov Palladium- and copper-catalyzed reactions, including C-H activation, allow for the direct functionalization of the oxazole ring, enabling the synthesis of highly substituted and intricate "propeller-like" structures. nih.gov
Flow Chemistry and Solid-Phase Synthesis: For the rapid generation of compound libraries for screening purposes, adapting oxazole syntheses to flow chemistry or solid-phase methodologies is a key area of future research. researchgate.netnih.gov
A plausible synthetic pathway for this compound could start from the commercially available 2-methoxy-5-methylbenzaldehyde (B1297009), which would undergo condensation with TosMIC to yield the target oxazole. researchgate.net
| Synthetic Strategy | Precursors | Key Features |
| van Leusen Reaction | Aldehyde, Tosylmethylisocyanide (TosMIC) | Forms 5-substituted oxazoles; versatile and widely used. nih.gov |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Involves cyclization and dehydration. pharmaguideline.com |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Classic method for 2,5-disubstituted oxazoles. wikipedia.org |
| Palladium/Copper Catalysis | Pre-formed oxazoles, Bromopyridines | Allows for C-H activation and complex cross-coupling. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas for Oxazole Derivatives
Oxazole derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.govpharmaguideline.comnajah.edu While the specific biological profile of this compound is not extensively defined in publicly available literature, its structural class is a fertile ground for discovering new therapeutic agents. For example, the structurally related 5-(4'-Methoxyphenyl)-oxazole was isolated from a fungal culture and showed inhibitory effects on the hatch and growth of Caenorhabditis elegans. nih.gov
Anticancer Activity: Oxazole-based compounds are being investigated as potent anticancer agents that act on a variety of targets. nih.govnih.gov
Kinase Inhibition: Molecular docking studies have suggested that certain oxazole derivatives could act as inhibitors of c-Kit tyrosine kinase, a key target in several cancers. nih.gov
Protein-Protein Interaction Inhibition: The MDM2-p53 interaction is a critical target for cancer therapy. Some oxazoles have been designed to disrupt this interaction, leading to tumor cell death. nih.gov
Novel Targets: Research is exploring the inhibition of novel targets such as STAT3 and G-quadruplexes by oxazole derivatives. nih.gov
Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Oxazole hybrids have shown promise in this area. mdpi.com
Enzyme Inhibition: Substituted oxazoles have been identified as inhibitors of bacterial enzymes like serine O-acetyltransferase and DNA gyrase. mdpi.com
Hybrid Molecules: The strategy of molecular hybridization, which combines the oxazole scaffold with other bioactive moieties, has yielded compounds with potent activity against various bacterial strains, including E. coli and S. aureus. mdpi.com
Other Therapeutic Areas: The versatility of the oxazole scaffold extends to other diseases.
Metabolic Diseases: Recently, 2,4-disubstituted-oxazole derivatives have been designed as potential hypoglycemic agents, with some compounds showing efficacy in increasing glucose consumption in cell-based assays, potentially through the activation of the AMPK pathway. nih.gov
Neurodegenerative Diseases: Some 1,3,4-oxadiazole (B1194373) derivatives (a related isomeric class) have been screened as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. nih.gov
| Therapeutic Area | Potential Biological Target | Example from Oxazole Class |
| Oncology | c-Kit Tyrosine Kinase, MDM2, STAT3 | Oxazole-based Schiff bases, other complex derivatives. nih.govnih.gov |
| Infectious Diseases | Serine O-acetyltransferase, DNA gyrase | Isoxazole–oxazole linked hybrids. mdpi.com |
| Metabolic Disorders | AMPK pathway | 2,4-disubstituted-oxazole derivatives. nih.gov |
| Neurology | Acetylcholinesterase (AChE) | 1,3,4-Oxadiazole derivatives. nih.gov |
Synergistic Research with Interdisciplinary Scientific Fields
The future development of this compound and related compounds will greatly benefit from a multidisciplinary approach.
Computational Chemistry: In silico methods like molecular docking and molecular dynamics are crucial for predicting the binding affinity of oxazole derivatives to biological targets. nih.govnih.gov These computational studies can guide the rational design of more potent and selective compounds, saving significant time and resources in the drug discovery process.
Medicinal Chemistry and Pharmacology: The synthesis of novel derivatives, guided by computational predictions, is the core of drug development. tandfonline.com This is followed by rigorous pharmacological evaluation, including in vitro assays to determine potency (e.g., IC₅₀ values) and in vivo studies to assess efficacy and pharmacokinetic properties. nih.govnih.gov
Materials Science and Organic Synthesis: The collaboration between materials scientists and synthetic chemists is essential for creating the novel liquid crystals and optoelectronic materials discussed earlier. Synthetic chemists can design and produce the oxazole-based molecular building blocks, which materials scientists can then characterize and assemble into functional devices. rdd.edu.iqrug.nl This synergy drives innovation in both fields, leading to advanced materials with tailored properties.
This interdisciplinary approach ensures that the fundamental chemical properties of compounds like this compound are fully leveraged to create practical tools and technologies that can address challenges in medicine, electronics, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
